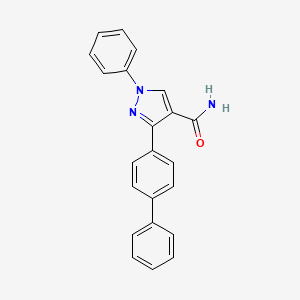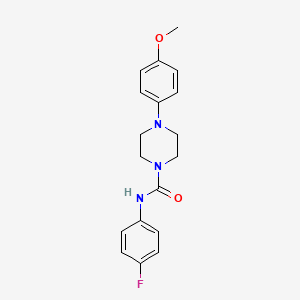![molecular formula C14H21N3O4 B5724827 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B5724827.png)
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperazine is a complex organic compound known for its unique chemical structure and properties This compound features a piperazine ring substituted with a 4,5-dimethoxy-2-nitrophenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the 4,5-dimethoxy-2-nitrophenyl precursor. One common method involves the nitration of 4,5-dimethoxybenzene to produce 4,5-dimethoxy-2-nitrobenzene, which is then subjected to further reactions to introduce the piperazine ring and the methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents for oxidation reactions. Solvents such as chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often used to dissolve the compound and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4,5-Dimethoxy-2-nitrophenyl)-2-[(dimethylamino)methyl]-2-propen-1-one hydrochloride
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol
Uniqueness
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperazine is unique due to its specific substitution pattern and the presence of both a piperazine ring and a nitrophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-15-4-6-16(7-5-15)10-11-8-13(20-2)14(21-3)9-12(11)17(18)19/h8-9H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFADJLVZGXUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724779.png)
![1-(2-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5724783.png)

![Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B5724791.png)


![8-methoxy-1,2,3-trimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5724803.png)
METHANONE](/img/structure/B5724805.png)




